Methyl 2-(3-chlorobenzoyl)benzoate
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Overview
Description
Methyl 2-(3-chlorobenzoyl)benzoate is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a chlorobenzoyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-chlorobenzoyl)benzoate can be synthesized through the esterification of 2-(3-chlorobenzoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorobenzoyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Substitution: Formation of 2-(3-aminobenzoyl)benzoate or 2-(3-mercaptobenzoyl)benzoate.
Reduction: Formation of 2-(3-chlorobenzyl)benzoate.
Oxidation: Formation of 2-(3-chlorobenzoyl)benzoic acid.
Scientific Research Applications
Methyl 2-(3-chlorobenzoyl)benzoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-chlorobenzoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Methyl 2-benzoylbenzoate
- Methyl 3-chlorobenzoate
Uniqueness
Methyl 2-(3-chlorobenzoyl)benzoate is unique due to the presence of both a chlorobenzoyl group and a methyl ester group, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Biological Activity
Methyl 2-(3-chlorobenzoyl)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the realms of drug development and biochemical interactions. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a chlorobenzoyl group and a methyl ester group. These functional groups contribute to its unique reactivity and biological activity. The compound can undergo various chemical reactions, such as substitution, reduction, and oxidation, which are essential for its utility in synthetic chemistry and biological applications.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions often involve:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing cellular signaling processes.
These mechanisms suggest that this compound could be explored for therapeutic applications, including anti-inflammatory and analgesic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic processes .
Anticancer Activity
Several studies have investigated the anticancer properties of related benzoate derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting prostate cancer cell lines (LNCaP). These derivatives act by interfering with androgen receptor signaling pathways, which are crucial for prostate cancer progression .
Case Studies
- Prostate Cancer Cell Lines : In vitro studies demonstrated that compounds with structural similarities to this compound inhibited the growth of LNCaP cells. The mechanism was attributed to the disruption of androgen receptor signaling pathways .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
methyl 2-(3-chlorobenzoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-19-15(18)13-8-3-2-7-12(13)14(17)10-5-4-6-11(16)9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLOTMANFJKBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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